4-[2-(Dodecanoylamino)phenoxy]phthalic acid
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Overview
Description
4-[2-(Dodecanoylamino)phenoxy]phthalic acid is an organic compound with the molecular formula C20H29NO5 It is a derivative of phthalic acid, where one of the hydrogen atoms is replaced by a dodecanoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dodecanoylamino)phenoxy]phthalic acid typically involves the reaction of phthalic anhydride with 2-(dodecanoylamino)phenol. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as pyridine. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dodecanoylamino)phenoxy]phthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(Dodecanoylamino)phenoxy]phthalic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[2-(Dodecanoylamino)phenoxy]phthalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-(Dodecanoylamino)phthalic acid: Similar structure but lacks the phenoxy group.
4-(2-(Dodecanoylamino)acetyl)phenoxyacetic acid: Contains an acetyl group instead of a phthalic acid moiety.
4-(2-(Dodecanoylamino)carbohydrazonoyl)phenoxyacetic acid: Contains a carbohydrazonoyl group.
Uniqueness
4-[2-(Dodecanoylamino)phenoxy]phthalic acid is unique due to the presence of both the dodecanoylamino and phenoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C26H33NO6 |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
4-[2-(dodecanoylamino)phenoxy]phthalic acid |
InChI |
InChI=1S/C26H33NO6/c1-2-3-4-5-6-7-8-9-10-15-24(28)27-22-13-11-12-14-23(22)33-19-16-17-20(25(29)30)21(18-19)26(31)32/h11-14,16-18H,2-10,15H2,1H3,(H,27,28)(H,29,30)(H,31,32) |
InChI Key |
IAZMKIHAFFODCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC=CC=C1OC2=CC(=C(C=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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